molecular formula C16H20F3N5O3 B2978417 1-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-97-5

1-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2978417
CAS No.: 2034328-97-5
M. Wt: 387.363
InChI Key: OXRUQHAGIQZBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a piperidine core modified with a 3,5-dimethylisoxazole acetyl group and a 4-methyl-3-(trifluoromethyl)-1,2,4-triazol-5-one moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole ring may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3/c1-9-12(10(2)27-21-9)8-13(25)23-6-4-11(5-7-23)24-15(26)22(3)14(20-24)16(17,18)19/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRUQHAGIQZBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of piperidine-linked triazolone derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs

Compound Substituents/Modifications Key Features Potential Applications Reference
5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Bromophenyl group enhances halogen bonding; phenyl triazolone improves aromatic interactions. Antimicrobial agents, enzyme inhibitors
5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Chlorophenoxy group increases electrophilicity; methyl improves steric bulk. Anticancer candidates
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Fluorophenoxy group enhances metabolic stability and membrane permeability. CNS-targeting therapeutics
Target Compound (1-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one) Dimethylisoxazole enables hydrogen bonding; trifluoromethyl boosts lipophilicity. Kinase inhibition, antimicrobials Inferred

Key Observations:

Substituent Effects: Halogenated Groups (e.g., bromo, chloro): Enhance binding to hydrophobic pockets in enzymes via halogen bonding . Trifluoromethyl Group: Increases metabolic stability and bioavailability compared to methyl or hydrogen analogs . Isoxazole vs.

Synthetic Accessibility :

  • Analogs in and were synthesized via piperidine acetylation followed by cyclocondensation reactions. The target compound likely employs similar steps, with the 3,5-dimethylisoxazole-4-acetyl chloride as a key intermediate .

Biological Performance: Compounds with trifluoromethyl groups (e.g., the target) show prolonged half-lives in preclinical models compared to non-fluorinated analogs . Isoxazole-containing derivatives in demonstrated moderate activity against kinase targets (IC₅₀: 50–100 nM), suggesting the target compound may exhibit comparable or improved potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.